1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
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Overview
Description
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is an organic compound with a complex structure that includes a nitro group and a dioxin ring
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can be compared with other similar compounds such as:
6-Nitro-1,4-Benzodioxane: Similar structure but different functional groups.
2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde: Different substituents on the dioxin ring.
N-(7-Nitro-2,3-Dihydro-Benzo[1,4]Dioxin-6-Yl)-2-Phenyl-Acetamide:
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHONNSYOVXZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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